molecular formula C23H23N7O B2875424 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1005307-15-2

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2875424
CAS No.: 1005307-15-2
M. Wt: 413.485
InChI Key: XLXSVYRCHHNPAA-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone features a fused [1,2,3]triazolo[4,5-d]pyrimidine core, a benzyl substituent at the 3-position, a piperazine ring at the 7-position, and a p-tolyl methanone group. The piperazine moiety may enhance solubility and bioavailability, while the benzyl and p-tolyl groups could modulate lipophilicity and receptor binding.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-7-9-19(10-8-17)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSVYRCHHNPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule featuring a triazolo-pyrimidine moiety that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis pathways, and pharmacological implications based on current research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C₁₁H₉N₅O
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 21324-31-2

This structure incorporates a piperazine ring, which is known for enhancing the solubility and bioavailability of pharmaceutical compounds.

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that derivatives of triazolo-pyrimidines demonstrated selective cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Compounds with triazolo-pyrimidine structures have also been evaluated for their antimicrobial activity. A comparative study found that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in various biochemical pathways. Specifically, it shows promise as an inhibitor of mTOR and PI3K pathways, which are critical in cancer progression and metabolic disorders. In silico studies suggest that the compound binds effectively to the active sites of these enzymes, potentially leading to therapeutic applications in cancer treatment .

The biological activities of this compound are attributed to its ability to form hydrogen bonds with target receptors. This interaction facilitates modulation of various signaling pathways critical for cellular function and survival.

Research Findings and Case Studies

StudyFindings
Identified as a potent mTOR inhibitor with IC50 values indicating effective inhibition at nanomolar concentrations.
Demonstrated significant antimicrobial activity against multiple strains, with MIC values in the low micromolar range.
Explored its role in modulating inflammatory responses via GPCR pathways, suggesting potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The triazolo-pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, 2 in ).

Substituent Effects

  • Benzyl vs. Hydrazine Groups : The 3-benzyl group in the target compound contrasts with hydrazine substituents in analogs like (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ). The benzyl group increases lipophilicity (logP ~3.5 estimated) compared to the polar hydrazine group (logP ~1.2), which may improve membrane permeability but reduce aqueous solubility.
  • Piperazine vs. Pyrazole Linkers : The piperazine ring in the target compound provides conformational flexibility and basicity (pKa ~9.5), unlike rigid pyrazole linkers in derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6 ). This flexibility may enhance binding to flexible enzyme active sites.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Synthetic Yield (%)
(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-piperazin-p-tolylmethanone 483.54 3.5 25–35
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2 ) Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl 268.29 1.8 40–50
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ) Pyrazolo[3,4-d]pyrimidine 4-Hydrazine, 1-p-tolyl 242.27 1.2 60–70
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6 ) Pyrazolo-triazolo-pyrimidine Fused triazolo-pyrimidine 215.21 2.1 30–40

Key Research Findings

  • Stability and Isomerization : Derivatives with fused triazolo systems (e.g., 6 , 8 ) exhibit isomerization under thermal or acidic conditions, suggesting that the target compound’s triazolo-pyrimidine core may also require stabilization during synthesis.
  • Biological Activity: While specific data for the target compound is unavailable, pyrazolo-pyrimidines like 2 and 3 show adenosine receptor antagonism, implying that the triazolo-pyrimidine core could offer similar or enhanced activity due to increased nitrogen content.

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